molecular formula C6H6Br2N2O2 B12995456 4-(Bromomethyl)-3-nitropyridine hydrobromide

4-(Bromomethyl)-3-nitropyridine hydrobromide

Cat. No.: B12995456
M. Wt: 297.93 g/mol
InChI Key: PPCBKAUKZFKKPQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-nitropyridine hydrobromide is a chemical compound with the molecular formula C6H6BrN2O2·HBr. It is a substituted pyridine derivative, characterized by the presence of a bromomethyl group at the 4-position and a nitro group at the 3-position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-nitropyridine hydrobromide typically involves the bromination of 3-nitropyridine. One common method is the reaction of 3-nitropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the bromomethyl derivative .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters and improved yields. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-nitropyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-3-nitropyridine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-nitropyridine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the bromomethyl group. This compound can also participate in redox reactions due to the presence of the nitro group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromomethyl and a nitro group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research .

Properties

Molecular Formula

C6H6Br2N2O2

Molecular Weight

297.93 g/mol

IUPAC Name

4-(bromomethyl)-3-nitropyridine;hydrobromide

InChI

InChI=1S/C6H5BrN2O2.BrH/c7-3-5-1-2-8-4-6(5)9(10)11;/h1-2,4H,3H2;1H

InChI Key

PPCBKAUKZFKKPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CBr)[N+](=O)[O-].Br

Origin of Product

United States

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